Differential CCR5 Antagonism Potency: N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide vs. Maraviroc
N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide acts as a CCR5 antagonist with an IC50 of 9,200 nM in a cellular assay [1]. In contrast, the clinically approved CCR5 antagonist Maraviroc exhibits an IC50 of 3.3 nM in a comparable binding assay . This represents an approximately 2,800-fold difference in potency.
| Evidence Dimension | CCR5 Receptor Antagonism Potency |
|---|---|
| Target Compound Data | IC50 = 9,200 nM |
| Comparator Or Baseline | Maraviroc (IC50 = 3.3 nM) |
| Quantified Difference | ~2,788-fold lower potency |
| Conditions | Target Compound: Antagonist activity in human MOLT4 cells via calcium mobilization assay. Comparator: Inhibition of MIP-1α binding to CCR5-expressing HEK-293 cells. |
Why This Matters
This significant difference in potency defines N-(2-(Pyridin-3-yl)ethyl)furan-2-carboxamide as a weak CCR5 antagonist, making it a valuable tool compound or starting scaffold for SAR studies rather than a potent lead candidate.
- [1] BindingDB. (n.d.). Entry BDBM50387950 / CHEMBL2057534. IC50: 9.20E+3 nM for CCR5 antagonism in human MOLT4 cells. View Source
